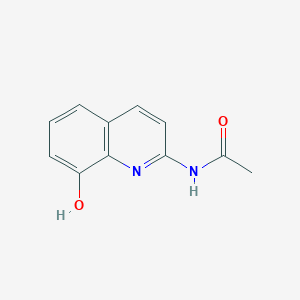
N-(8-hydroxyquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(8-hydroxyquinolin-2-yl)acetamide” is a chemical compound with the CAS Number: 312591-57-4 . It has a molecular weight of 202.21 and its IUPAC name is N-(8-hydroxy-2-quinolinyl)acetamide .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives, including “this compound”, has been a topic of interest in recent years . These compounds have been synthesized using various strategies and have been found to have a wide range of biological activities .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H10N2O2 . The InChI Code for this compound is 1S/C11H10N2O2/c1-7(14)12-10-6-5-8-3-2-4-9(15)11(8)13-10/h2-6,15H,1H3,(H,12,13,14) .科学的研究の応用
Structural Aspects and Properties
N-(8-hydroxyquinolin-2-yl)acetamide derivatives have been studied for their structural aspects. For instance, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide exhibit unique behaviors when treated with different acids. Some derivatives form gels or crystalline solids under varying conditions, and their interactions with other compounds can lead to significant changes in fluorescence emission, which is relevant in the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Fluorescent Sensors for Metal Ions
A fluorescent sensor based on a derivative of this compound, specifically N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, has been synthesized to detect cadmium ions selectively. This sensor demonstrates high selectivity and sensitivity, showcasing its potential in environmental monitoring and analytical chemistry (Zhou et al., 2012).
Metal Chelation in Alzheimer's Disease Treatment
The 2-substituted 8-hydroxyquinolines, a family to which this compound belongs, have been proposed as therapeutic agents in Alzheimer's disease (AD). Their ability to form metal complexes with neurotransmitters and inhibit Cu/Aβ redox chemistry is a significant aspect of their therapeutic potential. This offers insights into their role as metal chaperones and neuroprotective agents in AD treatment (Kenche et al., 2013).
Antimicrobial and Antifungal Applications
Compounds containing the 8-hydroxyquinoline moiety, including this compound, have been found to exhibit antimicrobial and antifungal activities. The modification of these compounds has been a significant area of study, aiming to develop more potent broad-spectrum drug molecules for treating various diseases (Gupta, Luxami, & Paul, 2021).
Coordination Chemistry and Supramolecular Sensors
8-Hydroxyquinoline derivatives are versatile ligands in coordination chemistry. They have been used to develop new supramolecular sensors and emitting devices. The unique properties of some 8-hydroxyquinoline complexes have led to their renaissance in synthetic coordination chemistry (Albrecht, Fiege, & Osetska, 2008).
Therapeutic Potential in Neurodegenerative Diseases
8-Hydroxyquinolines, including this compound, have significant therapeutic value due to their metal chelating properties. They hold medicinal properties such as antineurodegenerative, anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities. Their diverse bioactivities and mechanisms of action are crucial in medicinal chemistry (Prachayasittikul et al., 2013).
将来の方向性
Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety, including “N-(8-hydroxyquinolin-2-yl)acetamide”, have been found to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that these compounds could be further explored for therapeutic applications in the future .
作用機序
Target of Action
N-(8-hydroxyquinolin-2-yl)acetamide, also known as 8-Hydroxyquinoline (8-HQ), is a monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions are often involved in various biological processes, making them primary targets of 8-HQ.
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-HQ allows it to form stable complexes with metal ions . This interaction can alter the normal function of these ions in biological systems, leading to various downstream effects.
Biochemical Pathways
It’s known that 8-hq and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Pharmacokinetics
The compound’s molecular weight of 20221 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities. For instance, its anticancer activity suggests that it may induce apoptosis or inhibit cell proliferation in cancer cells . Its antimicrobial and antifungal activities, on the other hand, suggest that it may disrupt essential cellular processes in these organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to chelate metal ions Additionally, the presence of competing ligands can influence the compound’s efficacy
特性
IUPAC Name |
N-(8-hydroxyquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)12-10-6-5-8-3-2-4-9(15)11(8)13-10/h2-6,15H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPGXCBKGETOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2868497.png)

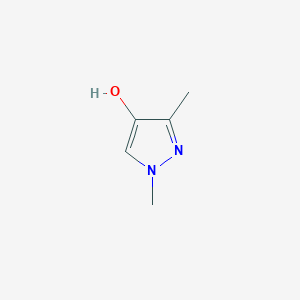
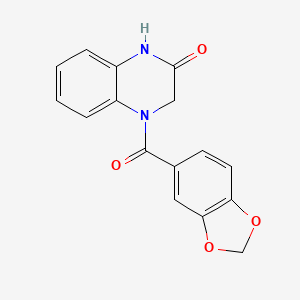
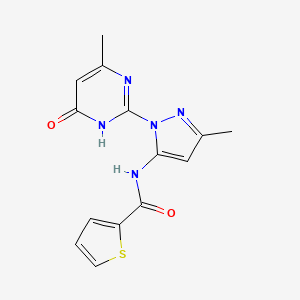
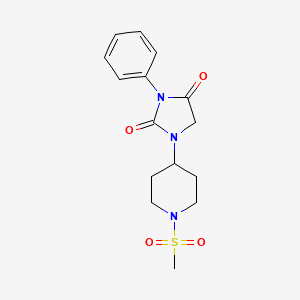
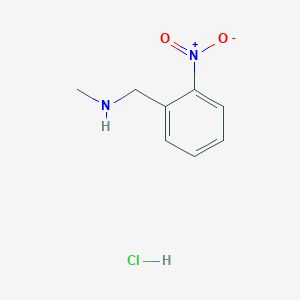
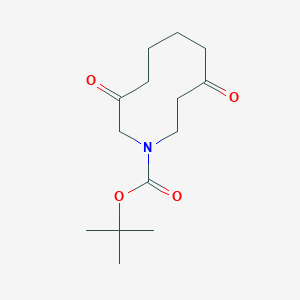

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)
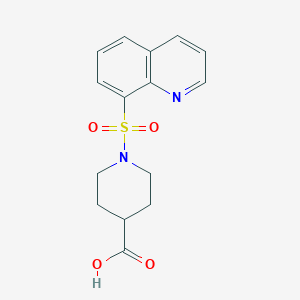
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2868514.png)
![4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2868515.png)
